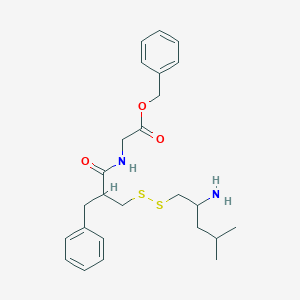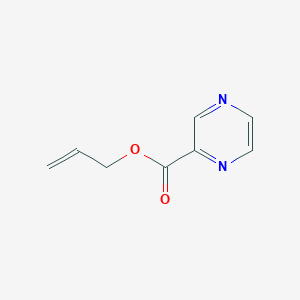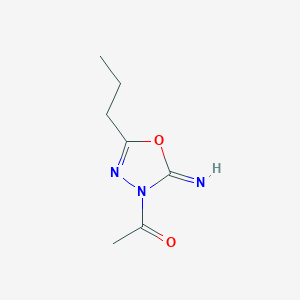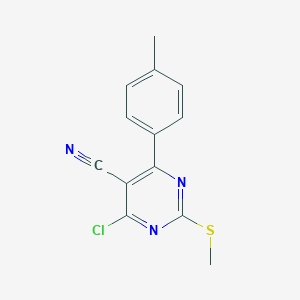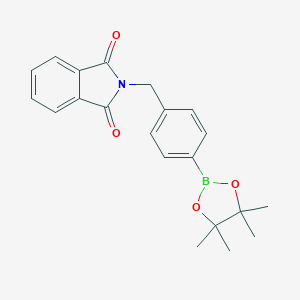
(4-Phthalimidomethylphenyl)boronic acid pinacol ester
説明
While the provided papers do not directly discuss (4-Phthalimidomethylphenyl)boronic acid pinacol ester, they do provide valuable insights into the broader category of boronic acid pinacol esters. These compounds are crucial intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be achieved through various methods, including iridium-catalyzed aromatic borylation as mentioned in the first paper . This method provides a quick one-step access to boronic acid pinacol esters, which can then be used in Suzuki coupling reactions. The second paper describes an improved synthesis of a pyrazole boronic acid pinacol ester, highlighting the importance of the isolation of intermediates such as the lithium hydroxy ate complex for high yield and stability .
Molecular Structure Analysis
Spectroscopic studies, such as those described in the third paper, are essential for understanding the molecular structure of boronic acid pinacol esters . Techniques like FT-IR, Raman, UV-vis, and NMR spectroscopy are used to investigate the molecular structure and confirm the identity of these compounds. Theoretical calculations, including density functional theory (DFT), help predict and compare the molecular structure and properties with experimental data .
Chemical Reactions Analysis
Boronic acid pinacol esters are known for their role in Suzuki cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds. The first paper demonstrates the use of a pyridine boronic ester in Suzuki couplings with various (hetero)aryl bromides, achieving good isolated yields . The ability to perform double and triple Suzuki couplings is also noted, showcasing the versatility of these compounds in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. The stability of these compounds, as well as their reactivity in Suzuki couplings, is of particular interest. The second paper discusses the bench stability of a lithium hydroxy ate complex derived from a boronic acid pinacol ester, which is a significant factor in its practical application in Suzuki couplings . The spectroscopic studies in the third paper provide detailed insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are crucial for understanding the reactivity of these compounds .
科学的研究の応用
Analytical Challenges and Strategies
Pinacolboronate esters, including derivatives like 4-Phthalimidomethylphenylboronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are fundamental for constructing complex molecules. Their analysis, however, faces challenges due to their sensitivity to hydrolysis, leading to the need for innovative analytical methods. Zhong et al. (2012) described strategies for stabilizing these esters against hydrolysis during analysis, employing non-aqueous and aprotic solvents and basic mobile phases in HPLC methods. This approach enhances the reliability of purity assessments for these compounds, critical in drug development and chemical synthesis (Zhong et al., 2012).
Green Chemistry and Synthesis
In the realm of green chemistry, Schnürch et al. (2007) reported a solvent-free method for forming boronic acid esters from boronic acids by simple grinding, presenting an environmentally benign alternative to conventional synthesis. This method not only simplifies the synthesis of pinacolboronate esters but also aligns with sustainable chemistry principles by eliminating solvent use (Schnürch et al., 2007).
Novel Synthetic Applications
Research by Fawcett et al. (2017) showcased the photoinduced decarboxylative borylation of carboxylic acids, a method facilitating the conversion of these acids into boronic esters under mild conditions without metal catalysts. This technique opens new pathways for integrating boronic esters into pharmaceuticals and other molecules, demonstrating the versatility and potential of boronic esters in organic synthesis (Fawcett et al., 2017).
Advanced Material Science
In material science, Cambre et al. (2007) explored the synthesis of well-defined water-soluble boronic acid (co)polymers from boronic ester monomers. These polymers have applications in drug delivery and sensor technology, highlighting the importance of boronic esters in developing new materials with specific functional properties (Cambre et al., 2007).
Hydrolysis and Stability
Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters at physiological pH, relevant for their stability in biological contexts. Their findings underscore the necessity of considering hydrolysis rates when designing boron-based drugs or drug delivery systems, emphasizing the delicate balance between stability and reactivity in these compounds (Achilli et al., 2013).
特性
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-11-9-14(10-12-15)13-23-18(24)16-7-5-6-8-17(16)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIUDAKDAXZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378557 | |
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phthalimidomethylphenyl)boronic acid pinacol ester | |
CAS RN |
138500-87-5 | |
| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



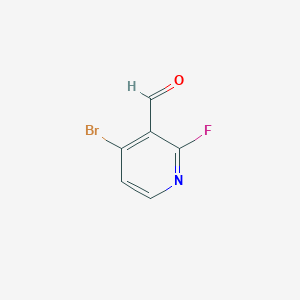
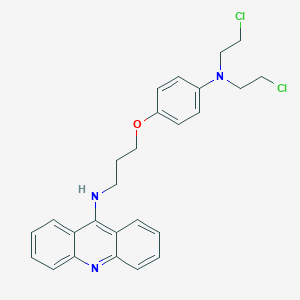
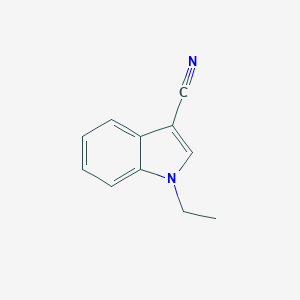
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
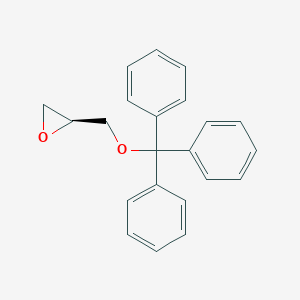
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
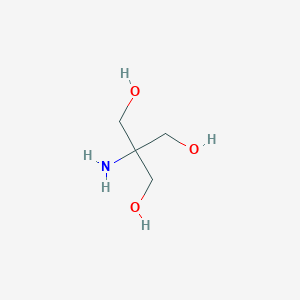
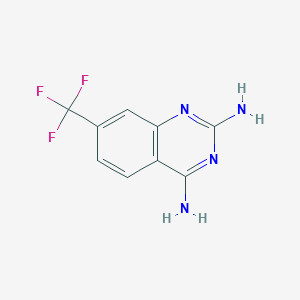
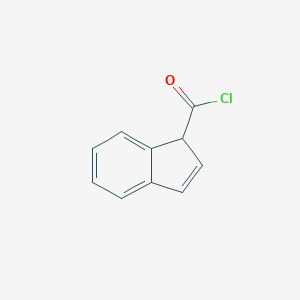
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
